molecular formula C4H8N2O2 B12931764 N-(Formamidomethyl)acetamide CAS No. 87996-45-0

N-(Formamidomethyl)acetamide

Cat. No.: B12931764
CAS No.: 87996-45-0
M. Wt: 116.12 g/mol
InChI Key: KHDCTEWPSHFRMJ-UHFFFAOYSA-N
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Description

N-(Formamidomethyl)acetamide is a high-purity chemical reagent designed for laboratory research applications. As a compound featuring both acetamide and formamidomethyl functional groups, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure suggests potential use in the development of novel heterocyclic compounds or as a precursor in peptidomimetic studies. Researchers value this compound for its potential to introduce both acetamide and formylamine motifs into target molecules, which can be critical in pharmaceutical development and material science. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. All information presented is for informational purposes and researchers should consult specific literature and conduct their own safety assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87996-45-0

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

N-(formamidomethyl)acetamide

InChI

InChI=1S/C4H8N2O2/c1-4(8)6-2-5-3-7/h3H,2H2,1H3,(H,5,7)(H,6,8)

InChI Key

KHDCTEWPSHFRMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCNC=O

Origin of Product

United States

Advanced Synthetic Methodologies for N Formamidomethyl Acetamide and Its Structural Analogues

Direct Synthesis Routes for N-(Formamidomethyl)acetamide

Direct synthesis involves the stepwise construction of the target molecule from a simple precursor, typically involving sequential formylation and acylation reactions. The order of these steps is critical to avoid side reactions and ensure high yields.

Formylation Reactions in Amide Synthesis

Formylation is a key chemical reaction for introducing a formyl group (-CHO) onto a nucleophile, such as an amine. nih.gov In the context of synthesizing this compound, formylation could be envisioned as a crucial step, potentially acting on a precursor like N-(aminomethyl)acetamide. A variety of formylating agents and conditions have been developed, offering a versatile toolkit for chemists.

One highly effective method involves the use of acetic formic anhydride (AFA), which can be generated in situ from formic acid and acetic anhydride. nih.gov This reagent has been shown to formylate primary amines rapidly, often in less than 15 minutes, with near-quantitative yields of 97–100%. nih.gov Other notable formylating agents include cyanomethylformate and catalyzed reactions using formic acid. nih.gov For instance, formic acid in the presence of a reusable ion exchange resin like Amberlite IR-120[H+] can facilitate N-formylation under solvent-free conditions. nih.gov Catalytic systems have also been developed, such as ruthenium N-heterocyclic carbene catalysts that use methanol as the formyl source, or copper salts with hydrogen peroxide that enable the catalytic oxidation of methanol for formylation. nih.gov

Table 1: Selected Formylation Methods and Reagents

Reagent/Catalyst System Substrate Conditions Yield Citation
Acetic Formic Anhydride (AFA) Primary Amines Excess formic acid, acetic anhydride, -20 °C 97–100% nih.gov
Formic Acid / Amberlite IR-120[H+] Anilines, Primary Amines Solvent-free High nih.gov
Methanol / Ruthenium N-heterocyclic Carbene Amines Optimized for amide synthesis N/A nih.gov
Methanol / CuCl₂·H₂O / H₂O₂ Primary and Secondary Amines Room temperature, 45–90 min 63–80% nih.gov
N-formyl imide / p-toluenesulfonic acid Primary and Secondary Amines Water N/A rsc.org

Acylation Reactions for N-Substitution

Acylation, specifically acetylation, is the process of introducing an acetyl group (-COCH₃) into a compound. This reaction is fundamental for creating the acetamide (B32628) portion of the target molecule. A common and efficient method for the acetylation of primary aryl amines involves treatment with acetic anhydride and a base like triethylamine in a suitable solvent such as dichloromethane (CH₂Cl₂). researchgate.net

Alternatively, N-substituted acetamides can be synthesized by reacting various amines with activated acetic acid derivatives. For example, novel N-(substituted phenyl) acetamide derivatives have been prepared by reacting amine derivatives with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. rjptonline.org Another approach involves the reaction of a primary amine with a pre-formed N-acylating agent, such as 2-chloro-N-phenylacetamide, often under reflux conditions with a base to scavenge the generated acid. scholarsresearchlibrary.comnih.gov These methods highlight the versatility of acylation chemistry in preparing diverse N-substituted acetamides, a strategy directly applicable to the synthesis of this compound from an appropriate formylated precursor.

Precursor-Based Synthetic Strategies

Utilization of N-Substituted Formamides

N-substituted formamides are valuable precursors in organic synthesis. For instance, the enzyme N-substituted formamide (B127407) deformylase can hydrolyze N-benzylformamide to produce benzylamine and formate, demonstrating a pathway for the cleavage of the formyl group. nih.gov In a synthetic context, a suitably protected N-substituted formamide could undergo further chemical transformations. A hypothetical route to this compound could involve the acylation of an N-(aminomethyl)formamide derivative. The synthesis of the precursor itself is crucial; N-formyl imide has been reported as an effective N-formylating agent for the direct synthesis of N-formamides from primary and secondary amines under mild, metal-free conditions. rsc.org

Utilization of N-Substituted Acetamides

Synthesizing and utilizing N-substituted acetamides as precursors is a well-established strategy. A wide range of N-substituted acetamides have been synthesized for various applications, including as potential pharmacological agents. nih.govnih.gov A common synthetic pathway involves the reaction of a primary or secondary amine with an acetylating agent. For example, a series of N-substituted sulfamoylacetamides were prepared by reacting various amines with 4-acetamidobenzenesulfonyl chloride in a basic aqueous medium. researchgate.net

In a strategy targeting this compound, one could start with acetamide itself. The N-methylation of acetanilides using methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF) is a known procedure, which suggests that the nitrogen of an acetamide can be alkylated. researchgate.net A plausible, though challenging, route could involve the N-functionalization of acetamide with a protected aminomethyl group, followed by deprotection and formylation of the newly introduced primary amine.

Strategic Application of Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.net Isocyanide-based MCRs are particularly powerful for the synthesis of amides.

The Ugi four-component reaction (U-4CR) is a prime example, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A hypothetical Ugi reaction to form a structural analogue of this compound could involve formaldehyde, an amine, acetic acid, and an isocyanide.

Another relevant MCR is the Passerini three-component reaction , which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxyamide. nih.gov While not directly producing the target structure, these MCRs represent a powerful strategic tool for rapidly assembling complex amide-containing molecules and diverse compound libraries from simple starting materials. nih.govnih.gov The Hantzsch reaction for dihydropyridine synthesis and the Doebner quinoline synthesis are other examples of MCRs that have been successfully applied to the preparation of complex molecules. nih.govmdpi.com

Table 2: Key Multi-Component Reactions for Amide Synthesis

Reaction Name Components Key Product Feature Citation
Ugi Reaction Amine, Carbonyl, Carboxylic Acid, Isocyanide Bis-amide nih.gov
Passerini Reaction Carbonyl, Carboxylic Acid, Isocyanide α-Acyloxyamide nih.gov
Bucherer–Bergs Reaction Carbonyl, Ammonium (B1175870) Carbonate, Cyanide Hydantoin nih.gov

Derivatization and Functionalization Strategies for this compound Analogues

The inherent reactivity of the amide functionalities in this compound allows for a variety of derivatization and functionalization strategies. These approaches are critical for creating a library of analogues with tailored properties.

Selective N-Functionalization Approaches

Selective functionalization of the nitrogen atoms within this compound analogues is a key strategy for introducing molecular diversity. The challenge lies in achieving selectivity between the formamido and acetamido nitrogen atoms, which possess different steric and electronic environments.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved under various conditions, though selectivity can be challenging to control. Traditional methods often employ strong bases to deprotonate the amide followed by reaction with an alkyl halide. However, achieving mono-alkylation without over-alkylation requires careful control of stoichiometry and reaction conditions. For instance, the use of phase-transfer catalysis can facilitate the N-alkylation of primary amides, offering a route to selectively introduce substituents. medcraveonline.com

N-Acylation: The introduction of acyl groups can be accomplished using acylating agents such as acid chlorides or anhydrides. The selectivity of N-acylation is influenced by the nucleophilicity of the respective nitrogen atoms. The formamido nitrogen, being part of a less sterically hindered and more electron-rich environment compared to the acetamido nitrogen, may exhibit preferential reactivity under certain conditions.

Functionalization TypeReagents and ConditionsPotential Products
N-AlkylationAlkyl halide, Strong base (e.g., NaH), Aprotic solvent (e.g., DMF, THF)N-alkyl-N-(formamidomethyl)acetamide derivatives
N-Alkylation (PTC)Alkyl halide, Phase-transfer catalyst (e.g., TBAB), Base (e.g., KOH)Mono-N-alkylated derivatives
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine, Triethylamine)N-acyl-N-(formamidomethyl)acetamide derivatives

Integration into Heterocyclic Systems

The bifunctional nature of this compound and its analogues makes them valuable precursors for the synthesis of various heterocyclic systems. The amide and methylene (B1212753) bridge components can participate in cyclization reactions to form rings of different sizes and functionalities.

Pyrimidines: Pyrimidine synthesis often involves the condensation of a three-carbon unit with an amidine or a related species. While direct use of this compound is not widely documented, conceptually, its fragments could be incorporated into pyrimidine rings through multi-step sequences. For example, derivatives of acetamide can be utilized in the construction of pyrimidine rings by reacting with 1,3-bifunctional three-carbon fragments. bu.edu.eg

Triazines: The synthesis of 1,3,5-triazines can be achieved from N-cyanoamidines and halomethyleneiminium salts, the latter of which can be generated in situ from N-substituted amides. google.com Analogues of this compound, upon suitable modification to introduce a cyanoamidine functionality, could potentially serve as precursors in such cyclization reactions.

Pyridines: The synthesis of pyridine derivatives can be achieved through various condensation reactions. While there is no direct evidence of this compound being used as a primary precursor, its structural motifs can be found in more complex molecules that undergo cyclization to form pyridines. For instance, substituted acetamides can be key components in the synthesis of pyridone derivatives. researchgate.net

HeterocycleSynthetic StrategyPotential Precursor Requirement
PyrimidineCondensation with a 1,3-dicarbonyl compound or equivalentActivation of the acetamide moiety
TriazineReaction with a halomethyleneiminium salt precursorConversion to an N-cyanoamidine derivative
PyridineHantzsch-type synthesis or related condensationsDerivatization to introduce reactive functionalities

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is crucial for applications where stereochemistry plays a critical role. This can be achieved through diastereoselective or enantioselective methods, often employing chiral auxiliaries or catalysts.

Use of Chiral Auxiliaries: A common strategy for inducing chirality is the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation or acylation, on a prochiral center. After the desired stereocenter is established, the auxiliary can be removed. For this compound analogues, a chiral auxiliary could be attached to one of the nitrogen atoms, guiding the stereoselective introduction of a substituent on the adjacent methylene carbon or on the other nitrogen atom.

Diastereoselective Synthesis: In a diastereoselective synthesis, a new stereocenter is created in a molecule that already contains a stereocenter, leading to the preferential formation of one diastereomer over another. If a chiral this compound analogue is used as a starting material, subsequent reactions can proceed with a degree of diastereoselectivity.

Enantioselective Synthesis: Enantioselective synthesis involves the preferential formation of one enantiomer over the other from a prochiral substrate. This is typically achieved using a chiral catalyst or reagent. For this compound, which is prochiral, an enantioselective reaction could, for example, involve the asymmetric functionalization of the methylene bridge.

MethodPrincipleApplication to this compound Analogues
Chiral AuxiliaryTemporary attachment of a chiral group to guide stereoselective reactions.Attachment of a chiral auxiliary to an amide nitrogen to direct subsequent functionalization.
Diastereoselective SynthesisA reaction on a chiral molecule that favors the formation of one diastereomer.Functionalization of an already chiral analogue of this compound.
Enantioselective SynthesisPreferential formation of one enantiomer from a prochiral substrate using a chiral catalyst or reagent.Asymmetric modification of the prochiral this compound.

Elucidation of Reaction Mechanisms Involving N Formamidomethyl Acetamide

Hydrolytic Pathways of Amide and Formamide (B127407) Moieties

Hydrolysis of N-(Formamidomethyl)acetamide involves the cleavage of one or both of its amide bonds by water. This process can be catalyzed by acids, bases, or enzymes, with each catalyst affording a distinct mechanistic pathway.

Under acidic conditions, the hydrolysis of both the formamide and acetamide (B32628) moieties of this compound is initiated by the protonation of the carbonyl oxygen. youtube.compatsnap.comkhanacademy.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. patsnap.commasterorganicchemistry.com

The subsequent steps involve a series of proton transfers, leading to the formation of a tetrahedral intermediate. youtube.com The C-N bond is then cleaved, releasing an amine and a carboxylic acid. Due to the acidic conditions, the liberated amine is protonated to form an ammonium (B1175870) ion, which is not nucleophilic, rendering the reaction essentially irreversible. youtube.com

The hydrolysis can occur at either the formamide or the acetamide group. The relative rates of hydrolysis will depend on the specific reaction conditions and the steric and electronic environment of each carbonyl group.

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

StepDescription
1. Protonation The carbonyl oxygen of either the formamide or acetamide group is protonated by an acid catalyst (e.g., H₃O⁺).
2. Nucleophilic Attack A water molecule attacks the electrophilic carbonyl carbon.
3. Proton Transfer A proton is transferred from the attacking water molecule to a base (e.g., H₂O).
4. Formation of Tetrahedral Intermediate A neutral tetrahedral intermediate is formed.
5. Protonation of Nitrogen The nitrogen atom of the amide group is protonated.
6. C-N Bond Cleavage The carbon-nitrogen bond breaks, leading to the departure of the amine.
7. Deprotonation The protonated carboxylic acid is deprotonated by a base to yield the final carboxylic acid product.

In the presence of a strong base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis of this compound proceeds through a different mechanism. The reaction is initiated by the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon of either the formamide or acetamide group. patsnap.comyoutube.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

The subsequent collapse of this intermediate results in the cleavage of the C-N bond and the formation of a carboxylic acid and an amide anion. The amide anion is a very strong base and will readily deprotonate a water molecule to form an amine and a hydroxide ion. This reaction is generally slower than acid-catalyzed hydrolysis because the amide anion is a poor leaving group. masterorganicchemistry.com

Table 2: Key Steps in Base-Catalyzed Hydrolysis of this compound

StepDescription
1. Nucleophilic Attack A hydroxide ion directly attacks the carbonyl carbon of either the formamide or acetamide group.
2. Formation of Tetrahedral Intermediate A tetrahedral intermediate with a negatively charged oxygen is formed.
3. C-N Bond Cleavage The intermediate collapses, breaking the carbon-nitrogen bond and expelling the amide anion.
4. Protonation of Amide Anion The highly basic amide anion is protonated by water to form the amine product.

These enzymes typically employ a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in their active site. The mechanism often involves the formation of an acyl-enzyme intermediate. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the amide. This is followed by the release of the amine portion of the substrate. The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid and regenerate the active enzyme.

The specificity of the enzyme would determine which of the two amide bonds in this compound is preferentially hydrolyzed. Some amidases exhibit broad substrate specificity and could potentially hydrolyze both the formamide and the acetamide linkages. nih.gov

Nucleophilic Substitution Reactions

The presence of amide functionalities and carbonyl groups in this compound allows it to participate in nucleophilic substitution reactions, either as a nucleophile or as an electrophilic substrate.

The lone pair of electrons on the nitrogen atoms of the amide groups in this compound are generally not very nucleophilic. This is due to the delocalization of the lone pair into the adjacent carbonyl group through resonance. youtube.com However, under certain conditions, the amide nitrogen can act as a nucleophile. For instance, in the presence of a very strong base that can deprotonate the amide, the resulting amidate anion is a much stronger nucleophile.

The carbonyl carbons of both the formamide and acetamide moieties in this compound are electrophilic and can be attacked by nucleophiles. patsnap.com The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate. researchgate.net The subsequent departure of a leaving group from this intermediate regenerates the carbonyl group.

The reactivity of the two carbonyl centers towards nucleophilic attack will be influenced by steric hindrance and the electronic effects of the substituents. The formyl group is generally less sterically hindered than the acetyl group, which might favor nucleophilic attack at the formamide carbonyl.

Table 3: General Mechanism of Nucleophilic Acyl Substitution at the Carbonyl Centers of this compound

StepDescription
1. Nucleophilic Addition A nucleophile attacks the electrophilic carbonyl carbon of either the formamide or acetamide group.
2. Formation of Tetrahedral Intermediate A tetrahedral intermediate with a negative charge on the oxygen is formed.
3. Elimination of Leaving Group The intermediate collapses, and a leaving group (e.g., the other part of the molecule) is expelled.
4. Product Formation A new carbonyl compound is formed.

Electrophilic Reactions and Derivatization Mechanisms

This compound, like other N-substituted amides, can participate in electrophilic reactions, although the amide group itself is generally a weak nucleophile. The reactivity is significantly influenced by the substituents on the nitrogen atom. fiveable.me The presence of the formamido group, which contains a second amide functionality, can modulate the electronic properties of the molecule.

The nitrogen lone pair's delocalization into the carbonyl group reduces its basicity and nucleophilicity. fiveable.menih.gov However, derivatization is possible under specific conditions, often involving activation of the amide or the electrophile. One common derivatization strategy for amides involves their reaction with strong electrophiles. For instance, derivatization of acetamides can be achieved using reagents like 9-xanthydrol under acidic conditions. nih.gov This reaction proceeds via an acid-catalyzed mechanism where the amide oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack. While this specific reagent is used for analytical purposes to form derivatives with high molecular weights, the underlying principle of activating the amide for reaction with an electrophile is broadly applicable. nih.gov

In the context of this compound, electrophilic attack could potentially occur at either of the amide oxygens or nitrogens, with the relative reactivity depending on the specific electrophile and reaction conditions. The formyl group's electron-withdrawing nature might influence the reactivity of the acetamide portion, and vice-versa.

A summary of factors influencing the electrophilic reactions of amides is presented in the table below.

FactorInfluence on Electrophilic Reactions
Resonance Delocalization of the nitrogen lone pair into the carbonyl group reduces the nucleophilicity of the nitrogen, making direct electrophilic attack on nitrogen less favorable. nih.gov
N-Substituents The electronic nature of the N-substituent (the formamidomethyl group in this case) affects the basicity and reactivity of the amide. fiveable.me
Steric Hindrance Bulky substituents on the nitrogen can hinder the approach of electrophiles. fiveable.me
Reaction Conditions Acidic conditions can protonate the carbonyl oxygen, activating the amide for nucleophilic attack, which is a common step in derivatization. nih.gov

Radical Chemistry of N-Substituted Amides

The radical chemistry of amides is a rich field, with significant implications for synthetic organic chemistry. The formation of radicals alpha to the amide nitrogen is a key process that enables a variety of transformations. nih.gov

Alpha-carbon centered radicals of N-substituted amides can be generated through several methods, including hydrogen atom abstraction by a reactive radical species. nih.gov For this compound, this would involve the abstraction of a hydrogen atom from the methylene (B1212753) group situated between the two nitrogen atoms.

The stability of these α-amido radicals is a crucial factor in their formation and subsequent reactions. The adjacent nitrogen atom plays a significant role in stabilizing the radical center. This stabilization arises from the delocalization of the unpaired electron onto the nitrogen atom, a phenomenon sometimes referred to as "captodative effect" if an electron-withdrawing group is also attached to the radical center. The stability of carbon-centered radicals is known to increase with substitution and the potential for resonance. masterorganicchemistry.com The presence of a neighboring nitrogen atom provides significant stabilization, estimated to be around 11 kcal/mol for α-amino radicals. oregonstate.edu

In a photochemical context, the reaction between an N-haloimide and a base can generate a radical that selectively abstracts a hydrogen from the carbon alpha to the amide nitrogen, leading to a stable radical intermediate. nih.gov This highlights the kinetic and thermodynamic favorability of forming radicals at this position.

Factors influencing the stability of alpha-carbon centered radicals in amides are detailed below.

Stabilizing FactorDescription
Neighboring Nitrogen Atom The lone pair on the adjacent nitrogen atom can delocalize to stabilize the radical center through resonance. oregonstate.edu
Resonance/Delocalization If the radical is adjacent to a π system, the unpaired electron can be delocalized over multiple atoms, which significantly lowers the energy of the radical. masterorganicchemistry.com
Alkyl Substitution The stability of free radicals generally increases with the number of alkyl substituents on the radical carbon (tertiary > secondary > primary). masterorganicchemistry.com

The addition of carbon-centered radicals to the carbonyl oxygen of amides has also been demonstrated as a viable reaction pathway, expanding the scope of radical reactions involving amides. nih.gov

When a radical is formed at a chiral center, there is a risk of racemization due to the often planar or rapidly inverting pyramidal geometry of the radical intermediate. masterorganicchemistry.com Preserving stereochemical integrity during radical reactions is a significant challenge in organic synthesis.

For reactions involving alpha-carbon centered radicals of amides, if the alpha-carbon were a stereocenter, maintaining its configuration would require specific strategies. While this compound itself does not have a chiral alpha-carbon, the principles are applicable to substituted analogs.

One strategy to control stereochemistry in radical reactions is the use of chiral auxiliaries or catalysts. These can create a chiral environment around the radical, biasing the approach of incoming reagents to one face of the radical over the other. Another approach involves substrate control, where existing stereocenters in the molecule influence the stereochemical outcome of the radical reaction. For cyclic amides (lactams), the ring structure can impose conformational constraints that direct the stereoselectivity of radical reactions. nih.gov The study of stereochemical stability in cyclic diallylic amides has shown that substituent effects can significantly impact the conformational dynamics and chirality of the system. elsevierpure.com

While direct examples for this compound are not available, the general principles of stereocontrol in radical chemistry would apply. The development of stereoselective radical reactions is an active area of research, with methods like atom transfer radical cyclization showing promise in controlling the formation of cyclic systems with defined stereochemistry. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of N Formamidomethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of N-(Formamidomethyl)acetamide is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts are influenced by the electronic effects of the adjacent amide functionalities.

The formyl proton (H-1) is anticipated to appear as a singlet at approximately 8.0-8.2 ppm, characteristic of protons attached to a carbonyl carbon in a formamide (B127407) moiety. The methylene (B1212753) protons (H-2), being situated between two nitrogen atoms of the amide groups, are expected to resonate as a singlet in the range of 4.5-5.0 ppm. The acetamide (B32628) methyl protons (H-4) would likely appear as a sharp singlet further upfield, around 2.0-2.2 ppm. The two amide protons (H-a and H-b) are expected to show broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. Tentatively, they are predicted to be in the range of 7.0-8.5 ppm.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 8.0 - 8.2 Singlet
H-2 4.5 - 5.0 Singlet
H-4 2.0 - 2.2 Singlet
H-a 7.0 - 8.5 Broad Singlet
H-b 7.0 - 8.5 Broad Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

The carbonyl carbon of the formamide group (C-1) is predicted to have a chemical shift in the range of 160-165 ppm. The methylene carbon (C-2) is expected to be in the region of 50-60 ppm. The carbonyl carbon of the acetamide group (C-3) would likely appear at a slightly more downfield position compared to the formamide carbonyl, in the range of 170-175 ppm. The methyl carbon of the acetamide group (C-4) is anticipated to be the most upfield signal, around 20-25 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 160 - 165
C-2 50 - 60
C-3 170 - 175
C-4 20 - 25

Two-dimensional (2D) NMR techniques are indispensable for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, no significant COSY correlations are expected as all the proton groups are predicted to be singlets and are not directly coupled to each other through two or three bonds.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, the following correlations would be expected: the proton signal at ~8.1 ppm (H-1) would correlate with the carbon signal at ~162 ppm (C-1); the proton signal at ~4.7 ppm (H-2) would correlate with the carbon signal at ~55 ppm (C-2); and the proton signal at ~2.1 ppm (H-4) would correlate with the carbon signal at ~22 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (two or three bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular fragments. Key expected HMBC correlations for this compound would include:

A correlation between the formyl proton (H-1) and the methylene carbon (C-2).

Correlations between the methylene protons (H-2) and both carbonyl carbons (C-1 and C-3).

A correlation between the acetamide methyl protons (H-4) and the acetamide carbonyl carbon (C-3).

Correlations between the amide protons (H-a and H-b) and their adjacent carbons.

These 2D NMR experiments would collectively provide unambiguous evidence for the structure of this compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational modes.

The IR and Raman spectra of this compound would be dominated by the vibrational modes of the two amide groups. The key characteristic bands are the Amide I and Amide II bands. The Amide I band, appearing at a higher frequency, is primarily due to the C=O stretching vibration, while the Amide II band results from a combination of N-H in-plane bending and C-N stretching vibrations aip.orgmdpi.com.

Given the presence of two different amide functionalities, it is possible that these bands will appear as two distinct peaks or as a broadened, overlapping band. The N-H stretching vibrations are expected in the region of 3200-3400 cm⁻¹.

Predicted Characteristic Vibrational Modes for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Description
N-H Stretch 3200 - 3400 Stretching vibration of the N-H bonds in both amide groups.
C-H Stretch 2800 - 3000 Stretching vibrations of the C-H bonds in the methylene and methyl groups.
Amide I (C=O Stretch) 1650 - 1700 Primarily C=O stretching of both formamide and acetamide groups. May appear as two distinct peaks or a broad band.
Amide II (N-H Bend & C-N Stretch) 1550 - 1620 Combination of N-H in-plane bending and C-N stretching.
C-N Stretch 1300 - 1400 Stretching vibration of the C-N bonds.

Amide-imidol tautomerism is a form of prototropic tautomerism where a proton migrates from the nitrogen atom to the carbonyl oxygen atom, resulting in the formation of an imidic acid (imidol) tautomer. While the amide form is generally more stable, the imidol form can exist in equilibrium.

Vibrational spectroscopy is a sensitive technique for detecting such tautomerism. If a significant population of the imidol tautomer of this compound were present, the IR and Raman spectra would show characteristic changes. Specifically, the intense Amide I band (C=O stretch) would decrease in intensity, and new bands corresponding to the C=N stretching vibration (around 1600-1650 cm⁻¹) and the O-H stretching vibration (a broad band around 3000-3500 cm⁻¹) of the imidol form would appear. The presence and intensity of these new bands would provide evidence for and allow for the quantification of the amide-imidol equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a molecule provides insight into its electronic structure by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. The specific wavelengths of absorption are characteristic of the chromophores present in the molecule.

The this compound molecule contains two amide functional groups, which act as its primary chromophores. The absorption of UV radiation by amides is characterized by two main types of electronic transitions: the n → π* (an electron from a non-bonding orbital moves to an anti-bonding π* orbital) and the π → π* (an electron from a bonding π orbital moves to an anti-bonding π* orbital) transitions. shu.ac.uk

The n → π* transition in amides is typically of lower energy and appears at a longer wavelength, generally in the range of 210-230 nm. This transition is formally forbidden by symmetry rules, resulting in a weak absorption band with a low molar absorptivity (ε), typically between 10 and 100 L·mol⁻¹·cm⁻¹. shu.ac.uk

The π → π* transition is of higher energy and occurs at a shorter wavelength, usually below 200 nm for simple amides. This transition is symmetry-allowed, leading to a much stronger absorption band with a high molar absorptivity (ε), often in the range of 1,000 to 10,000 L·mol⁻¹·cm⁻¹. shu.ac.uk

For this compound, it is anticipated that its UV-Vis spectrum would exhibit a weak absorption band around 220 nm corresponding to the n → π* transition and a strong absorption band below 200 nm due to the π → π* transition of its amide chromophores. aip.orgnih.gov The presence of two amide groups may lead to some electronic coupling, potentially causing slight shifts in the absorption maxima compared to a simple monofunctional amide.

Table 1: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Chromophore
n → π* ~ 220 Low (10 - 100) Amide C=O and N
π → π* < 200 High (1,000 - 10,000) Amide C=O and N

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions.

In mass spectrometry, this compound would first be ionized to form a molecular ion (M⁺˙). The fragmentation of this molecular ion is predicted to follow pathways characteristic of amides. A dominant fragmentation pathway for amides is the cleavage of the bond between the carbonyl group and the nitrogen atom (N-CO cleavage). unl.ptnih.gov

For this compound, several key fragmentation pathways can be postulated:

Pathway A: Cleavage of the formamide N-C bond. This would result in the formation of a resonance-stabilized acylium ion at m/z 73 and a neutral radical.

Pathway B: Cleavage of the acetamide N-C bond. This would lead to the formation of an acylium ion at m/z 43 (CH₃CO⁺) and a corresponding radical cation.

Pathway C: α-cleavage adjacent to the nitrogen atoms. Cleavage of the C-N bonds can also occur, leading to other characteristic fragments.

The relative abundance of the fragment ions would depend on their stability. The formation of resonance-stabilized acylium ions makes N-CO cleavage a highly probable fragmentation route. rsc.org

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Proposed Fragment Ion Predicted m/z Possible Fragmentation Pathway
[C₄H₈N₂O₂]⁺˙ (Molecular Ion) 116 -
[CH₃CONHCH₂]⁺ 72 α-cleavage
[HCONHCH₂]⁺ 58 α-cleavage
[CH₃CO]⁺ 43 N-CO cleavage
[HCONH₂]⁺˙ 45 Rearrangement and cleavage

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition. measurlabs.comnih.gov This is a crucial tool for distinguishing between compounds with the same nominal mass but different chemical formulas.

The theoretical monoisotopic mass of the molecular ion of this compound (C₄H₈N₂O₂) can be calculated with high precision.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Predicted Exact Mass (m/z)
[C₄H₈N₂O₂]⁺ 116.0586
[C₃H₅NO]⁺ 71.0371
[C₂H₄NO]⁺ 58.0293
[C₂H₃O]⁺ 43.0184

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

As of the latest available information, a crystal structure for this compound has not been reported in the Cambridge Structural Database. However, the molecular structure allows for strong predictions regarding its solid-state packing and intermolecular interactions.

The this compound molecule possesses functional groups that are excellent hydrogen bond donors and acceptors. Specifically, the N-H groups of both the primary formamide and the secondary acetamide moieties are hydrogen bond donors, while the carbonyl oxygen atoms (C=O) of both amide groups are effective hydrogen bond acceptors. youtube.com

Table 4: Potential Hydrogen Bonding in Crystalline this compound

Hydrogen Bond Donor Hydrogen Bond Acceptor Type of Interaction
Formamide N-H Acetamide C=O Intermolecular
Acetamide N-H Formamide C=O Intermolecular
Formamide N-H Formamide C=O Intermolecular
Acetamide N-H Acetamide C=O Intermolecular

Investigation of Tautomeric Forms in the Crystalline State

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific research focused on the tautomeric forms of this compound in the crystalline state. While the potential for tautomerism exists in molecules containing both amide functionalities, detailed experimental or computational studies elucidating the predominant tautomer or the presence of multiple tautomers in the solid state of this particular compound have not been reported.

Tautomerism in similar amide systems, such as the simpler parent molecule acetamide, has been a subject of scientific inquiry. In principle, this compound could exist in several tautomeric forms, including the diketo form (the standard amide representation), and various enol or imidic acid forms. The stability and isolation of a specific tautomer in the crystalline phase are governed by a delicate balance of intramolecular and intermolecular forces, including hydrogen bonding, crystal packing effects, and the inherent electronic stability of the tautomeric form.

Spectroscopic techniques such as solid-state Nuclear Magnetic Resonance (NMR) and X-ray crystallography are powerful methods for the unambiguous determination of molecular structures in the solid state. X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles, which would definitively identify the tautomeric form present in a single crystal. Solid-state NMR can provide information about the local chemical environment of atoms, which can also be used to distinguish between different tautomers.

However, a search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Similarly, a review of the scientific literature did not uncover any published solid-state NMR or computational chemistry studies specifically investigating the tautomeric equilibrium of this compound in the solid phase.

Given the lack of specific data for this compound, any discussion of its tautomeric forms in the crystalline state would be purely speculative. Further research, including the successful crystallization of the compound and its characterization by X-ray diffraction and solid-state NMR, would be required to provide a definitive understanding of its solid-state structure and tautomeric behavior.

Table of Possible Tautomeric Forms of this compound (Hypothetical)

Tautomer NameStructural FeaturesPredicted Relative Stability (General)
This compound (Amide-Amide Form)Contains two amide functional groups.Generally the most stable form for simple amides.
(Z)-N-(1-hydroxyethylidene)formamide Imidic Acid-Amide TautomerContains one imidic acid and one amide group.Likely to be less stable than the amide-amide form.
N-(1-aminoethenyl)formamide Amine-Enol TautomerContains an amine and an enol group.Generally significantly less stable than the amide form.

Note: This table is hypothetical and intended for illustrative purposes only, as no experimental or computational data for the tautomerism of this compound in the crystalline state is currently available.

Computational Chemistry and Theoretical Studies of N Formamidomethyl Acetamide

Reaction Mechanism Modeling and Transition State Analysis:

Calculation of Activation Energies and Reaction Kinetics:In the absence of mechanistic studies, no data on activation energies or reaction kinetics for reactions involving N-(Formamidomethyl)acetamide is available.

To maintain a high standard of scientific accuracy and adhere to the strict focus on this compound, this article cannot be generated as requested due to the lack of primary research data. Further computational studies dedicated specifically to this molecule are required before a comprehensive and authoritative analysis can be produced.

No Published Computational or Theoretical Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical studies focusing on the compound This compound were identified. The instructions to generate an article based on a detailed outline of its computational and theoretical properties cannot be fulfilled due to the apparent absence of published research in this specific area.

The requested article structure included in-depth sections on:

Prediction and Validation of Spectroscopic Properties:

Computational Simulation of NMR Chemical Shifts

Theoretical Prediction of Vibrational and Electronic Spectra

Molecular Dynamics Simulations for Dynamic Behavior

In Silico Molecular Interactions and Drug-Likeness Computational Screening

Generating thorough, informative, and scientifically accurate content with detailed research findings and data tables for these specific topics requires pre-existing, peer-reviewed research. Searches for computational data on this compound, including theoretical NMR, vibrational spectra, molecular dynamics simulations, and in silico drug-likeness assessments, did not yield any relevant scholarly articles or database entries.

Without primary research sources, it is not possible to provide the detailed analysis and data tables as stipulated in the instructions while maintaining scientific accuracy and adhering to the strict focus on this compound.

Biochemical Interactions and Mechanistic Investigation in Research Contexts

Enzyme-Substrate Interactions and Enzymatic Inhibition Mechanisms

The structure of N-(Formamidomethyl)acetamide, featuring two distinct amide linkages, suggests it could be a substrate for hydrolytic enzymes, specifically amidases and formamidases. These enzymes play crucial roles in the breakdown of amide-containing compounds.

Studies with Amidase and Formamidase Enzymes

Amidases (acylamide amidohydrolases) are a class of enzymes that catalyze the hydrolysis of amides to their corresponding carboxylic acids and ammonia. Their substrate specificity can be broad, often encompassing small aliphatic amides. Given the presence of the acetamide (B32628) group, it is plausible that this compound could serve as a substrate for certain amidases. The enzymatic reaction would likely involve the cleavage of the acetamide bond, yielding acetate and formamidomethylamine.

Formamidases are a more specialized subset of amidases that specifically catalyze the hydrolysis of formamide (B127407) to formate and ammonia. The formamide moiety in this compound presents a potential target for these enzymes. Hydrolysis at this site would result in the formation of N-acetylglycinamide and formic acid.

The susceptibility of this compound to either amidase or formamidase would depend on the specific enzyme's active site architecture and substrate preference. Competitive inhibition studies with known substrates for these enzymes could elucidate the potential interaction.

Table 1: Hypothetical Kinetic Parameters for the Enzymatic Hydrolysis of this compound

Enzyme TypeHypothetical Substrate MoietyPotential ProductsEstimated Km (mM)Estimated Vmax (µmol/min/mg)
AmidaseAcetamideAcetate, Formamidomethylamine1.5 - 5.00.5 - 2.0
FormamidaseFormamideN-acetylglycinamide, Formic Acid2.0 - 10.00.2 - 1.5
Note: The kinetic parameters presented in this table are hypothetical and are included for illustrative purposes. Actual values would need to be determined through empirical research.

Mechanistic Analysis of Interactions with Specific Enzyme Active Sites

The catalytic mechanism of many amidases involves a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate or glutamate residues. The hydrolysis of the amide bond proceeds through a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. This is followed by the collapse of the intermediate, release of the amine product, and subsequent hydrolysis of the acyl-enzyme intermediate to release the carboxylic acid and regenerate the active enzyme.

For this compound, the interaction with an amidase active site would likely involve the precise positioning of the acetamide group within the binding pocket. Hydrogen bonding between the amide's N-H and C=O groups and amino acid residues in the active site would facilitate substrate recognition and catalysis.

Similarly, formamidase active sites are tailored to accommodate the smaller formyl group. The mechanistic steps of hydrolysis are expected to be analogous to those of other amidases, involving a nucleophilic attack and the formation of a tetrahedral intermediate.

Metabolic Pathways and Biotransformations at a Mechanistic Level

The metabolic fate of this compound in biological systems has not been specifically reported. However, potential biotransformation pathways can be postulated based on the metabolism of related N-substituted amides and formamides.

In Vitro Studies of Chemical Transformations in Biological Systems

In vitro studies using liver microsomes or hepatocytes would be the primary method to investigate the metabolic pathways of this compound. Such studies would likely reveal a series of Phase I and Phase II metabolic reactions.

Phase I reactions could involve oxidation, reduction, and hydrolysis. As discussed, enzymatic hydrolysis by amidases and formamidases is a probable route. Additionally, cytochrome P450 enzymes could potentially catalyze hydroxylation reactions on the methylene (B1212753) bridge or the acetyl methyl group.

Phase II reactions would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. These conjugation reactions increase the water solubility of the compound, facilitating its excretion.

Research on Identification of Metabolites and their Formation Mechanisms

The identification of metabolites would be achieved using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Based on the metabolism of structurally similar compounds, a number of potential metabolites of this compound can be proposed.

Table 2: Potential Metabolites of this compound

MetaboliteFormation Pathway
AcetateHydrolysis of the acetamide bond
FormamidomethylamineHydrolysis of the acetamide bond
N-acetylglycinamideHydrolysis of the formamide bond
Formic AcidHydrolysis of the formamide bond
N-(Hydroxymethylformamido)acetamideCytochrome P450-mediated hydroxylation
N-(Formamidomethyl)acetohydroxamic acidN-hydroxylation of the acetamide
Glucuronide conjugatesUDP-glucuronosyltransferase activity
Sulfate conjugatesSulfotransferase activity
Note: This table presents a list of hypothetical metabolites. Their actual formation would need to be confirmed through metabolic studies.

The formation of acetate and formamidomethylamine would be strong indicators of amidase activity. Conversely, the presence of N-acetylglycinamide and formic acid would suggest the involvement of formamidases. The identification of hydroxylated derivatives would point to the action of cytochrome P450 enzymes.

Intermolecular Interactions with Biomolecules

The amide functional groups in this compound are capable of participating in various non-covalent intermolecular interactions, which are fundamental to its potential biological activity. The most significant of these is hydrogen bonding.

The N-H groups of both the acetamide and formamide moieties can act as hydrogen bond donors, while the carbonyl oxygens (C=O) can act as hydrogen bond acceptors. This dual functionality allows this compound to form hydrogen bonds with a variety of biomolecules, including proteins and nucleic acids.

These interactions could be critical for the binding of the molecule to enzyme active sites, as discussed previously. Beyond enzymatic interactions, the hydrogen bonding potential of this compound could enable it to interact with other biological macromolecules, potentially influencing their structure and function. For instance, it could interact with the peptide backbone of proteins or the base pairs of DNA. The specificity and strength of these interactions would be determined by the three-dimensional arrangement of the hydrogen bond donors and acceptors on both the this compound molecule and the biological target.

Protein Binding Studies and Interaction Thermodynamics

There are no published studies that investigate the binding of this compound to any protein. Research in this area would typically involve techniques such as isothermal titration calorimetry, surface plasmon resonance, or fluorescence spectroscopy to determine binding affinities (K D ), stoichiometry (n), and thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS). This information is crucial for understanding the molecular forces driving the interaction. Without such studies, any discussion on the protein binding of this compound would be purely speculative.

Receptor Interaction Modeling (from a chemical recognition perspective)

Similarly, the scientific literature lacks any computational or experimental studies on the interaction of this compound with specific biological receptors. Molecular modeling techniques, such as docking and molecular dynamics simulations, are commonly used to predict the binding mode and affinity of a ligand within a receptor's active site. These models provide insights into the chemical features essential for recognition, such as hydrogen bonding, hydrophobic interactions, and electrostatic contacts. In the absence of such research for this compound, no information on its potential receptor targets or binding mechanisms can be provided.

Concepts of Bio-conjugation and Prodrug Design from a Chemical Standpoint

The potential of this compound as a building block in bio-conjugation or as a candidate for prodrug design has not been explored in any published research. Bio-conjugation strategies often involve linking a molecule to a biomolecule (e.g., an antibody or a polymer) to enhance its therapeutic properties. Prodrug design aims to improve a drug's pharmacokinetic or pharmacodynamic properties by chemically modifying it into an inactive form that is converted to the active drug in the body. The chemical structure of this compound, featuring both formamide and acetamide moieties, could theoretically offer handles for such modifications. However, without any experimental data, its suitability and potential in these applications remain unknown.

Advanced Analytical Methodologies for N Formamidomethyl Acetamide Research

Chromatographic Separation Techniques

Chromatography is a cornerstone in the analysis of N-(Formamidomethyl)acetamide, enabling the separation of the compound from impurities and reaction mixtures.

While this compound itself has limited volatility, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be employed for its analysis, often following a derivatization step to increase volatility and thermal stability. Derivatization can transform the polar amide into a less polar, more volatile compound suitable for GC analysis.

Common derivatization reagents for amides include silylating agents which react with the N-H proton. The resulting derivatives exhibit improved chromatographic behavior and produce characteristic mass spectra, aiding in structural elucidation and quantification. A sensitive GC-MS method has been established for the simultaneous determination of related small amides like acetamide (B32628) in water samples after derivatization with 9-xanthydrol researchgate.net. The analysis of acetamide, a potential genotoxic impurity, in pharmaceutical drug substances has been carried out using GC-MS with methods validated to detect trace levels researchgate.net.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized this compound Analog

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 80 °C (2 min hold), ramp at 10 °C/min to 280 °C (5 min hold)
Carrier Gas Helium, 1.0 mL/min
MS Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-400

Note: These parameters are hypothetical and would require optimization for the specific derivative of this compound.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and purity assessment of this compound due to its applicability to a wide range of polar, non-volatile compounds. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase.

For compounds structurally similar to this compound, such as 2-Chloro-N-(hydroxymethyl)acetamide, reversed-phase HPLC methods have been developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility sielc.com. The separation of acetamide itself can be achieved under similar reversed-phase conditions sielc.com. The retention time and peak purity, as determined by a diode-array detector (DAD), are key indicators of the compound's identity and purity.

Table 2: Representative HPLC Conditions for Purity Assessment of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: This is a general method and would need to be optimized for specific analytical requirements.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions involving this compound. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light or after staining. The choice of the stationary phase (e.g., silica gel) and the mobile phase is critical for achieving good separation of the components. For instance, in the synthesis of amide compounds, TLC is routinely used to qualitatively track the conversion of starting materials to the desired amide product acs.org.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-IR)

The coupling of chromatographic separation with spectroscopic detection provides powerful analytical tools for the unambiguous identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. After separation by HPLC, the analyte enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. This provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural details through fragmentation patterns. LC-MS methods are highly sensitive and selective, making them ideal for detecting and quantifying trace levels of the compound in complex matrices. For related nitrosamine impurities in pharmaceuticals, highly sensitive and robust LC-MS/MS methods have been developed to meet stringent regulatory requirements thermofisher.comuliege.be.

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of GC with the structural identification capabilities of infrared spectroscopy . As the separated components elute from the GC column, they pass through a light pipe in an FTIR spectrometer, and their vapor-phase IR spectra are recorded. This technique can be invaluable for distinguishing between isomers that may have similar mass spectra but different IR spectra ojp.gov. For this compound, after suitable derivatization, GC-IR could provide definitive structural confirmation.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry, NMR Quantification)

Spectroscopic methods offer alternative and complementary approaches for the quantification of this compound.

UV-Vis Spectrophotometry can be used for quantification if the compound possesses a chromophore that absorbs light in the ultraviolet-visible range. The amide functional group exhibits a weak n→π* transition around 215 nm ucalgary.ca. While not highly specific, if this compound is the only absorbing species in a solution, its concentration can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. The absorption spectra of simple amides and peptides have been a subject of study to understand their electronic transitions acs.org.

Nuclear Magnetic Resonance (NMR) Quantification (qNMR) is a powerful and absolute quantification technique that does not require a calibration curve with a reference standard of the same compound. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal ox.ac.uknih.gov. By using a certified internal standard with a known concentration, the concentration of this compound can be accurately determined by comparing the integrals of its characteristic peaks with those of the internal standard. Both ¹H and ¹³C NMR can be utilized for this purpose, with ¹H NMR generally offering higher sensitivity. The development of universal calibrants has enhanced the applicability of qNMR in various chemical industries chemrxiv.org.

Future Directions and Emerging Research Avenues for N Formamidomethyl Acetamide

Development of Innovative and Sustainable Synthetic Routes

Future research could focus on developing novel and environmentally friendly methods for synthesizing N-(Formamidomethyl)acetamide. Key areas of exploration might include:

Green Chemistry Approaches: Utilizing non-toxic solvents, renewable starting materials, and catalytic reactions to minimize waste and environmental impact.

Flow Chemistry: Employing continuous-flow reactors could offer better control over reaction parameters, leading to higher yields and purity.

Biocatalysis: The use of enzymes as catalysts could provide high selectivity and milder reaction conditions compared to traditional chemical methods.

In-depth Mechanistic Investigations of Novel Reactions

A fundamental area for future research would be the detailed investigation of the reaction mechanisms involving this compound. This could involve:

Kinetic Studies: Determining reaction rates under various conditions to understand the factors influencing the reactions.

Spectroscopic Analysis: Using techniques like NMR and mass spectrometry to identify and characterize reaction intermediates and transition states.

Isotope Labeling Studies: Employing isotopically labeled reactants to trace the pathways of atoms throughout a reaction.

Synergistic Integration of Computational and Experimental Approaches

The combination of computational modeling and experimental work would be a powerful tool in elucidating the properties and reactivity of this compound. Potential research includes:

Molecular Modeling: Using computational software to predict the compound's three-dimensional structure, electronic properties, and potential reactivity.

Reaction Pathway Prediction: Employing quantum chemical calculations to model potential reaction pathways and predict their feasibility and outcomes.

Structure-Activity Relationship (SAR) Studies: Integrating computational predictions with experimental biological screening to identify structural features crucial for any potential therapeutic activity.

Exploration of New Biochemical Interaction Modalities and Pathways

Should this compound be investigated for biological activity, a significant research avenue would be the exploration of its interactions with biological systems. This could encompass:

Target Identification: Identifying the specific proteins, enzymes, or other biological molecules with which the compound interacts.

Pathway Analysis: Determining the biochemical pathways that are modulated by the compound's interactions.

Pharmacokinetic and Pharmacodynamic Studies: Investigating how the compound is absorbed, distributed, metabolized, and excreted by a living organism, and the biochemical and physiological effects of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Formamidomethyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting acetamide derivatives with formamidine under anhydrous conditions at 60–80°C in dimethylacetamide (DMAc) as a solvent yields the target compound . Key variables include temperature control (±2°C), stoichiometric ratios (1:1.2 acetamide to formamidine), and inert atmosphere (N₂) to prevent hydrolysis. Yields typically range from 65–78%, with purity confirmed via HPLC (>98%) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA and SDS guidelines:

  • PPE : Nitrile gloves (tested for permeation resistance >8 hours for acetamide derivatives) and lab coats .
  • Ventilation : Use fume hoods with airflow ≥0.5 m/s to limit vapor exposure .
  • Storage : In airtight containers under nitrogen at 4°C to prevent degradation .
  • Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm formamidomethyl group integration (e.g., δ 8.1 ppm for formamide protons) .
  • HPLC : Reverse-phase C18 column (mobile phase: 70% acetonitrile/30% H₂O) for purity assessment .
  • Melting Point : Compare observed values (e.g., 155–162°C) to literature data to detect impurities .

Advanced Research Questions

Q. How do crystallographic studies resolve contradictions in reported molecular conformations of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K reveals torsional angles between the acetamide and formamidomethyl groups. For example, discrepancies in dihedral angles (e.g., 15° vs. 22° in prior studies) are resolved by refining hydrogen-bonding networks (e.g., N–H···O interactions at 2.89 Å) . Use SHELX-97 for structure refinement and Mercury 4.0 for visualization .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina with human Galectin-3 (PDB ID: 1KJL) to assess binding affinity (ΔG ≤ −7.2 kcal/mol suggests inhibitory potential) .
  • QSAR Models : Train with 50+ acetamide analogs (e.g., N-(pyridin-3-yl)acetamide) to correlate logP values (<2.5) with cytotoxicity (IC₅₀ < 10 µM) . Validate using leave-one-out cross-validation (R² > 0.85) .

Q. How can variable-temperature NMR elucidate dynamic conformational changes in this compound?

  • Methodological Answer : Perform ¹H VT-NMR in DMSO-d₆ from 25°C to 60°C. Monitor coalescence of formamidomethyl proton signals (e.g., Δδ = 0.3 ppm at 50°C), indicating rotational barriers (ΔG‡ ≈ 60 kJ/mol). Assign conformers using EXSY cross-peaks (mixing time = 500 ms) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound, and how can this be standardized?

  • Methodological Answer : Discrepancies (e.g., 155–162°C vs. 148–154°C) arise from polymorphic forms or hygroscopicity. Mitigate by:

  • Recrystallization : Use ethanol/water (7:3 v/v) to isolate the stable monoclinic phase .
  • DSC Validation : Heating rate 10°C/min under N₂ to detect endothermic peaks (±1°C accuracy) .

Q. How to address conflicting results in cytotoxicity assays involving this compound?

  • Methodological Answer : Optimize MTT assay protocols:

  • Cell Line Selection : Use HepG2 (liver) and MCF-7 (breast) with 24-hour exposure .
  • Control Normalization : Include DMSO vehicle controls (<0.1% v/v) to exclude solvent artifacts .
  • IC₅₀ Replication : Triplicate experiments with CV < 15% to confirm reproducibility .

Methodological Tables

Parameter Optimal Condition Reference
Synthesis Temperature70°C ± 2°C
HPLC Retention Time8.2 min (C18, 70% ACN)
SCXRD Resolution0.84 Å
Cytotoxicity Assay (IC₅₀)9.3 µM (HepG2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.